alpha1A-AR Degrader 9c
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha1A-AR Degrader 9c is a potent, selective, and reversible proteolysis-targeting chimera (PROTAC) degrader targeting the alpha1A adrenergic receptor. It has a degradation concentration (DC50) of 2.86 micromolar and exhibits anti-proliferative effects against PC-3 cells with an inhibitory concentration (IC50) of 6.12 micromolar . This compound demonstrates significant antitumor activity and holds potential for prostate cancer research .
Métodos De Preparación
Alpha1A-AR Degrader 9c is synthesized by linking the alpha-adrenoceptor antagonist Prazosin with a cereblon ligand Pomalidomide through a linker . The preparation method involves several steps:
Synthesis of Prazosin Derivative: Prazosin is modified to introduce a functional group that can be linked to the cereblon ligand.
Synthesis of Pomalidomide Derivative: Pomalidomide is similarly modified to introduce a functional group compatible with the linker.
Linker Synthesis: A suitable linker is synthesized to connect the Prazosin and Pomalidomide derivatives.
Coupling Reaction: The Prazosin derivative, linker, and Pomalidomide derivative are coupled together under specific reaction conditions to form this compound.
Análisis De Reacciones Químicas
Alpha1A-AR Degrader 9c undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the quinazoline ring.
Substitution: Substitution reactions can take place at the triazole ring.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles.
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Alpha1A-AR Degrader 9c has several scientific research applications:
Chemistry: Used as a tool compound to study the degradation of alpha1A adrenergic receptors.
Biology: Employed in cellular studies to investigate the role of alpha1A adrenergic receptors in various biological processes.
Medicine: Holds potential for the development of new therapeutic strategies for prostate cancer by targeting and degrading alpha1A adrenergic receptors.
Industry: Utilized in the development of new PROTAC-based drugs and research tools
Mecanismo De Acción
Alpha1A-AR Degrader 9c exerts its effects by promoting the proteasomal degradation of the alpha1A adrenergic receptor. The compound binds to the alpha1A adrenergic receptor and recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the receptor by the proteasome . This degradation process results in the downregulation of alpha1A adrenergic receptor levels, thereby inhibiting the proliferation of prostate cancer cells .
Comparación Con Compuestos Similares
Alpha1A-AR Degrader 9c is unique due to its high selectivity and potency in degrading the alpha1A adrenergic receptor. Similar compounds include:
Dovitinib-RIBOTAC: A targeted RNA degrader that cleaves pre-miR-21.
PhosTAC7: Induces ternary protein complex formation and dephosphorylation of phosphatidylserine 318.
PROTAC CDK9 Degrader-8: A potent degrader of CDK9 used in cancer research.
These compounds differ in their targets and mechanisms of action, highlighting the specificity and uniqueness of this compound in targeting the alpha1A adrenergic receptor .
Propiedades
Fórmula molecular |
C38H43N11O11 |
---|---|
Peso molecular |
829.8 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[4-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carbonyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide |
InChI |
InChI=1S/C38H43N11O11/c1-56-28-18-23-25(19-29(28)57-2)41-38(43-33(23)39)47-10-8-46(9-11-47)36(54)26-20-48(45-44-26)12-13-58-14-15-59-16-17-60-21-31(51)40-24-5-3-4-22-32(24)37(55)49(35(22)53)27-6-7-30(50)42-34(27)52/h3-5,18-20,27H,6-17,21H2,1-2H3,(H,40,51)(H2,39,41,43)(H,42,50,52) |
Clave InChI |
SFODRSARUJDQSA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CN(N=N4)CCOCCOCCOCC(=O)NC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.